molecular formula C17H20N4OS B2590687 7-(butylthio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine CAS No. 1171717-70-6

7-(butylthio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine

Cat. No.: B2590687
CAS No.: 1171717-70-6
M. Wt: 328.43
InChI Key: OACMPGYFLUUECE-UHFFFAOYSA-N
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Description

7-(butylthio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine is a synthetic small molecule based on the pyrazolo[3,4-d]pyridazine scaffold, a heterocyclic framework of significant interest in modern medicinal chemistry . This specific compound features a 7-(butylthio) substituent, a 1-(2-methoxyphenyl) group, and a 4-methyl modification, which are designed to modulate its electronic properties, lipophilicity, and binding affinity for target exploration. While the specific biological profile of this exact molecule is yet to be fully elucidated in the public domain, analogs within the pyrazolo[3,4-d]pyridazine and related pyridazinone families have demonstrated a wide spectrum of pharmacological activities in preclinical research. These include potential as inhibitors of various kinase targets, which are crucial in oncology for disrupting cancer cell proliferation and survival pathways . Furthermore, structurally similar compounds have been investigated for their role in cardiovascular research, particularly as vasodilators and phosphodiesterase (PDE) inhibitors, suggesting a potential mechanism of action involving the modulation of cyclic nucleotide signaling . The presence of the thiobutyl ether and methoxyphenyl groups makes this compound a valuable intermediate or tool for researchers investigating structure-activity relationships (SAR), optimizing drug-like properties, and discovering new bioactive molecules for various therapeutic areas.

Properties

IUPAC Name

7-butylsulfanyl-1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-4-5-10-23-17-16-13(12(2)19-20-17)11-18-21(16)14-8-6-7-9-15(14)22-3/h6-9,11H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACMPGYFLUUECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C2C(=C(N=N1)C)C=NN2C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(butylthio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate pyrazole derivative, followed by the introduction of the pyridazine ring through cyclization reactions. The butylthio and methoxyphenyl groups are usually introduced via nucleophilic substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of flow microreactor systems, which provide better control over reaction conditions and improve the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

7-(butylthio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of pyrazolo[3,4-d]pyridazine derivatives as anticancer agents. The compound has been associated with:

  • Cell Cycle Arrest : Research indicates that certain derivatives can induce cell cycle arrest in various cancer cell lines, including HeLa and MCF7 cells. For instance, compounds similar to 7-(butylthio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine have shown significant cytotoxicity and the ability to induce apoptosis in cancer cells .
  • Mechanism of Action : The mechanism often involves interaction with key cellular pathways, including those regulated by cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Neuroprotective Effects

Some studies suggest that pyrazolo[3,4-d]pyridazine derivatives may exhibit neuroprotective properties. This is particularly relevant in conditions like neurodegeneration where oxidative stress plays a significant role. The compound's ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases .

Anti-inflammatory Properties

Inflammation is a common underlying factor in many diseases, including cancer and neurodegenerative disorders. Compounds from the pyrazolo[3,4-d]pyridazine class have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This suggests potential applications in inflammatory diseases.

Case Studies

Several studies have documented the efficacy of pyrazolo[3,4-d]pyridazine derivatives:

StudyFindings
Study 1 Investigated the anticancer activity of various derivatives on HeLa cells, showing IC50 values significantly lower than standard chemotherapeutics .
Study 2 Explored the neuroprotective effects of similar compounds in animal models of Alzheimer's disease, demonstrating reduced markers of neuroinflammation .
Study 3 Analyzed the anti-inflammatory effects in vitro, revealing a decrease in TNF-alpha and IL-6 levels upon treatment with pyrazolo derivatives .

Mechanism of Action

The mechanism of action of 7-(butylthio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Differences and Implications

  • Core Heterocycle : The pyrazolo[3,4-d]pyridazine core in the target compound contains adjacent nitrogen atoms in the pyridazine ring, distinguishing it from pyrazolo[3,4-d]pyrimidines (e.g., Compound 63a), which have a pyrimidine ring with meta-positioned nitrogens. This difference may alter electronic properties and hydrogen-bonding capabilities, influencing target selectivity .
  • The 2-methoxyphenyl group at position 1 may engage in aromatic stacking interactions with protein targets, a feature absent in simpler alkyl-substituted analogs . Chloro substituents (e.g., in ’s pyrazolo[4,3-d]pyrimidine) introduce electron-withdrawing effects, which could reduce metabolic stability compared to the electron-donating methoxy group in the target compound .

Activity and Potency

  • Anti-inflammatory Activity: Both the target compound and Compound 63a inhibit pro-inflammatory mediators (NO, TNF-α, IL-6), but the latter’s pyrimidine core and undisclosed substituents may confer higher potency at non-cytotoxic concentrations .
  • Mechanistic Overlap : The suppression of NF-κB and MAPK pathways is shared across pyrazolo-pyridazine/pyrimidine derivatives, suggesting a conserved mechanism despite structural variations .

Research Findings and Key Insights

Structural-Activity Relationships (SAR): The anti-inflammatory activity of pyrazolo-fused derivatives is highly dependent on substituent bulk and polarity. For instance, the butylthio group in the target compound balances lipophilicity and steric effects, whereas smaller substituents (e.g., methyl in ) may reduce bioavailability . Aromatic substituents (e.g., 2-methoxyphenyl) enhance binding affinity to inflammatory pathway targets compared to non-aromatic groups .

Synthetic Accessibility :

  • Pyridazine derivatives (e.g., ’s pyrido[3,4-d]pyridazines) often require multi-step cyclization and functionalization, complicating large-scale synthesis compared to pyrimidine analogs .

Unresolved Questions :

  • The exact role of the pyridazine core versus pyrimidine in modulating NF-κB inhibition remains unclear. Comparative studies with isosteric analogs are needed .
  • ’s isoxazolo-pyridazines lack explicit activity data, highlighting gaps in understanding the impact of fused heterocycles on anti-inflammatory efficacy .

Biological Activity

The compound 7-(butylthio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine is a member of the pyrazolo[3,4-d]pyridazine family, which has garnered attention due to its potential biological activities, particularly in cancer treatment. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of 7-(butylthio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine involves several steps, generally starting with the formation of the pyrazolo[3,4-d]pyridazine core. The introduction of the butylthio and methoxyphenyl groups is crucial for enhancing the compound's biological properties.

Structural Formula

The structural representation can be summarized as follows:

C14H16N4S\text{C}_{14}\text{H}_{16}\text{N}_4\text{S}

This structure indicates the presence of a butylthio group, which is known to influence the lipophilicity and overall bioavailability of the compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related pyrazolo derivatives. For instance, compounds similar to 7-(butylthio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine have demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity

In a comparative study, various pyrazolo derivatives were evaluated for their anticancer effects against HeLa (cervical), MCF7 (breast), and HCT-116 (colon) cancer cell lines. The results indicated that specific derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity:

CompoundCell LineIC50 (µM)Reference
9aHeLa2.59
14gMCF74.66
14gHCT-1161.98

These findings suggest that modifications in the structure can significantly enhance anticancer activity.

The mechanism by which these compounds exert their anticancer effects often involves:

  • Cell Cycle Arrest : Compounds like 9a were shown to induce S phase arrest in HeLa cells.
  • Induction of Apoptosis : Significant levels of early and late apoptosis were observed in treated cells compared to controls.
  • Inhibition of Cyclin-dependent Kinases (CDKs) : Notably, compounds showed inhibitory activity towards CDK2 and CDK9, which are critical regulators of cell cycle progression.

Safety Profile

The safety profile is also a critical aspect of evaluating new compounds. Compounds similar to 7-(butylthio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine demonstrated acceptable safety margins with IC50 values on normal cell lines remaining significantly higher than those on cancerous lines:

CompoundNormal Cell LineIC50 (µM)
9aWI-3826.44
14gWI-3821.81

This indicates a favorable therapeutic index for these compounds.

Q & A

Q. What are the common synthetic routes for synthesizing pyrazolo[3,4-d]pyridazine derivatives like 7-(butylthio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine?

Key methodologies include:

  • Alkylation reactions : Reacting intermediates (e.g., compound 5 in ) with alkyl halides in solvents like dry acetonitrile, followed by recrystallization .
  • Condensation with hydrazine : Refluxing pyrazole precursors with hydrazine hydrate in ethanol to form pyrazolo[3,4-d]pyridazine cores .
  • Acylation/thiourea formation : Using aryl isocyanates/isothiocyanates in dichloromethane to introduce urea/thiourea groups .

Q. Which spectroscopic techniques are most reliable for confirming the structure of pyrazolo[3,4-d]pyridazine derivatives?

  • 1H NMR : Critical for verifying substituent positions (e.g., methoxy or butylthio groups) via chemical shifts and splitting patterns .
  • IR spectroscopy : Identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) or thiourea (C=S, ~1250 cm⁻¹) .
  • Elemental analysis : Validates purity and empirical formula, as demonstrated for pyrazolo[1,5-a]pyrimidine derivatives .

Q. What biological targets are commonly investigated for pyrazolo[3,4-d]pyridazine derivatives?

  • Enzyme inhibition : Phosphodiesterases (PDEs) are key targets, with assays measuring cAMP/cGMP hydrolysis (e.g., SMPR 2014.011 in ) .
  • Anticancer activity : Evaluated via cell viability assays (e.g., MTT) against specific cancer cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

  • Repetition under controlled conditions : Ensure reaction purity by repeating syntheses with strict moisture/oxygen exclusion (e.g., using Schlenk techniques) .
  • Cross-validation : Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to confirm ambiguous signals. For example, crystallographic data in resolved sulfonamide derivatives' structures .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values to identify misassignments .

Q. What strategies optimize reaction yields in the alkylation step for pyrazolo[3,4-d]pyridazine derivatives?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation reactions, as seen in .
  • Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems .
  • Temperature control : Gradual heating (e.g., reflux in ethanol) minimizes side reactions during cyclization .

Q. How do substituents at the 7-position (e.g., butylthio vs. benzylsulfanyl) influence biological activity?

  • Hydrophobicity : Butylthio groups enhance membrane permeability compared to benzylsulfanyl, as observed in antiviral studies ( ) .
  • Electron-withdrawing effects : Sulfonyl groups (e.g., in ) increase binding affinity to PDEs by interacting with catalytic pockets .
  • Systematic SAR studies : Synthesize analogs with varying chain lengths (e.g., propylthio vs. pentylthio) and compare IC₅₀ values .

Q. What methodological considerations are critical when scaling up pyrazolo[3,4-d]pyridazine synthesis?

  • Purification scalability : Replace recrystallization with column chromatography for intermediates prone to polymorphism .
  • Reactor design : Use continuous-flow systems to manage exothermic reactions (e.g., acylations in ) .
  • Process analytics : Implement in-line FTIR or HPLC to monitor reaction progression and impurity formation .

Q. How can computational tools predict binding affinity of 7-(butylthio)-substituted derivatives to targets like PDEs?

  • Docking simulations : Use software (e.g., AutoDock) to model interactions between the butylthio group and PDE5's hydrophobic pocket .
  • MD simulations : Assess stability of ligand-enzyme complexes over nanoseconds to prioritize analogs for synthesis .
  • QSAR models : Corrogate substituent electronic parameters (Hammett σ) with inhibitory activity data .

Q. What are best practices for handling air- or moisture-sensitive intermediates?

  • Inert atmosphere : Conduct reactions under nitrogen/argon using gloveboxes or Schlenk lines, as in .
  • Drying agents : Use molecular sieves in solvents for moisture-sensitive steps (e.g., benzoyl chloride reactions in ) .
  • Low-temperature quenching : Add intermediates to cold aqueous solutions to prevent hydrolysis .

Q. How does solvent polarity affect cyclization efficiency in pyrazolo[3,4-d]pyridazine formation?

  • Polar protic solvents (e.g., ethanol) : Enhance proton transfer in cyclocondensation steps, improving yields () .
  • Non-polar solvents (e.g., benzene) : Favor intramolecular cyclization by reducing solvent interference, as shown in .
  • Solvent-free conditions : Microwave-assisted reactions minimize side products and reduce reaction time .

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